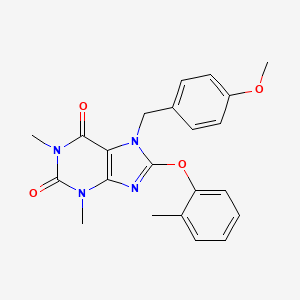
7-(4-methoxybenzyl)-1,3-dimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-metoxibencil)-1,3-dimetil-8-(2-metilfenoxi)-3,7-dihidro-1H-purina-2,6-diona es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-(4-metoxibencil)-1,3-dimetil-8-(2-metilfenoxi)-3,7-dihidro-1H-purina-2,6-diona normalmente implica múltiples pasos. Una ruta común incluye la alquilación de 1,3-dimetilxantina con cloruro de 4-metoxibencilo, seguida de la introducción del grupo 2-metilfenoxi a través de una reacción de sustitución nucleofílica. Las condiciones de reacción a menudo requieren el uso de bases fuertes como el hidruro de sodio o el terc-butóxido de potasio para facilitar la sustitución nucleofílica.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
7-(4-metoxibencil)-1,3-dimetil-8-(2-metilfenoxi)-3,7-dihidro-1H-purina-2,6-diona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente en las posiciones bencílica y fenoxi.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Hidruro de sodio o terc-butóxido de potasio como bases.
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
7-(4-metoxibencil)-1,3-dimetil-8-(2-metilfenoxi)-3,7-dihidro-1H-purina-2,6-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluyendo la inhibición enzimática.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de ciertas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 7-(4-metoxibencil)-1,3-dimetil-8-(2-metilfenoxi)-3,7-dihidro-1H-purina-2,6-diona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas o receptores, donde el compuesto puede actuar como un inhibidor o un modulador. Las vías involucradas a menudo dependen del contexto biológico específico y la naturaleza del objetivo.
Comparación Con Compuestos Similares
Compuestos Similares
Cafeína: 1,3,7-trimetilxantina, un estimulante conocido.
Teofilina: 1,3-dimetilxantina, utilizada en enfermedades respiratorias.
Teobromina: 3,7-dimetilxantina, que se encuentra en el chocolate.
Unicidad
7-(4-metoxibencil)-1,3-dimetil-8-(2-metilfenoxi)-3,7-dihidro-1H-purina-2,6-diona es única debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C22H22N4O4 |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
7-[(4-methoxyphenyl)methyl]-1,3-dimethyl-8-(2-methylphenoxy)purine-2,6-dione |
InChI |
InChI=1S/C22H22N4O4/c1-14-7-5-6-8-17(14)30-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)13-15-9-11-16(29-4)12-10-15/h5-12H,13H2,1-4H3 |
Clave InChI |
UCZSTPAEOVYNQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC2=NC3=C(N2CC4=CC=C(C=C4)OC)C(=O)N(C(=O)N3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanethione](/img/structure/B11601584.png)
![2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B11601585.png)
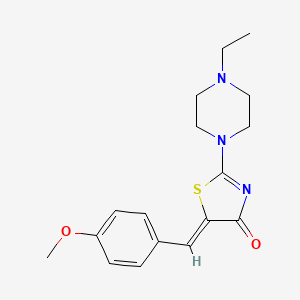
![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601613.png)
![2-methoxyethyl 8-methyl-4-oxo-6-[4-(propan-2-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601614.png)
![(5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601619.png)
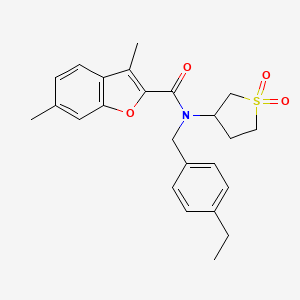
![3-(4-ethoxy-3-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11601630.png)
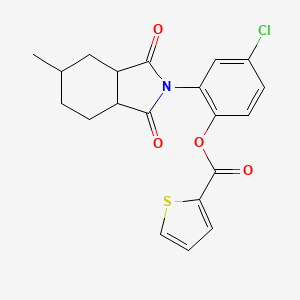
![methyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601636.png)
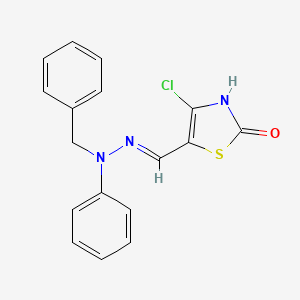
![2-{4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B11601639.png)
![3-(3-chlorophenyl)-7,8-dimethyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B11601640.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B11601645.png)
